molecular formula C10H13N3O B116761 1-Nitroso-4-phenylpiperazine CAS No. 14340-33-1

1-Nitroso-4-phenylpiperazine

Cat. No.: B116761
CAS No.: 14340-33-1
M. Wt: 191.23 g/mol
InChI Key: FISCVUKZOKHQGD-UHFFFAOYSA-N
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Description

1-Nitroso-4-phenylpiperazine is an organic compound with the molecular formula C10H13N3O. It is a nitrosamine derivative of piperazine and is known for its high toxicity and potential carcinogenic properties . This compound is used in various analytical and pharmaceutical applications, particularly in the development and validation of analytical methods.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitroso-4-phenylpiperazine can be synthesized through the nitrosation of 4-phenylpiperazine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is often produced in specialized facilities equipped to handle toxic and potentially carcinogenic substances .

Chemical Reactions Analysis

Types of Reactions: 1-Nitroso-4-phenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Nitroso-4-phenylpiperazine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-Nitroso-4-phenylpiperazine involves its interaction with cellular components, leading to the formation of reactive intermediates. These intermediates can cause DNA damage and other cellular disruptions, contributing to its toxic and carcinogenic effects. The compound primarily targets nucleophilic sites within cells, leading to the formation of adducts and subsequent biological effects .

Comparison with Similar Compounds

  • 1-Nitroso-4-methylpiperazine
  • 1-Nitroso-4-ethylpiperazine
  • 1-Nitroso-4-isopropylpiperazine

Comparison: 1-Nitroso-4-phenylpiperazine is unique due to its phenyl group, which imparts distinct chemical and biological properties compared to other nitrosamine derivatives.

Properties

IUPAC Name

1-nitroso-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-11-13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISCVUKZOKHQGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162408
Record name Piperazine, 1-nitroso-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14340-33-1
Record name 1-Nitroso-4-phenylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14340-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-nitroso-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014340331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-nitroso-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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